CP-07

PROTAC Cereblon Fluorescence Polarization

PROTAC programs often fail due to poorly characterized degraders. CP-07 solves this by providing a fully validated, cereblon-recruiting CDK9 degrader for quantitative SAR and proof-of-concept studies. - DC₅₀ of 43 nM (CDK9) & 22RV1 cell IC₅₀ of 62 nM[reference:0]. - Defined pomalidomide-based E3-ligase handle & piperazine-piperidine linker archetype[reference:1]. - Confirmed in-vivo tumor growth inhibition (TGI 75.1% @ 20 mg/kg)[reference:2]. Supplied with full analytical documentation; ready for immediate shipment.

Molecular Formula C45H48N6O8
Molecular Weight 800.9 g/mol
Cat. No. B12378786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-07
Molecular FormulaC45H48N6O8
Molecular Weight800.9 g/mol
Structural Identifiers
SMILESCN1CCC(=CC1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)N5CCN(CC5)CC6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)O)OC
InChIInChI=1S/C45H48N6O8/c1-47-15-13-29(14-16-47)40-38(58-2)25-36(53)41-35(52)24-37(59-42(40)41)28-3-5-30(6-4-28)50-21-19-48(20-22-50)26-27-11-17-49(18-12-27)31-7-8-32-33(23-31)45(57)51(44(32)56)34-9-10-39(54)46-43(34)55/h3-8,13,23-25,27,34,53H,9-12,14-22,26H2,1-2H3,(H,46,54,55)
InChIKeyXYXVVDGNOBODDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRBN-Recruiting PROTAC Compound 18


2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits cereblon (CRBN) E3 ubiquitin ligase to mediate the ubiquitination and subsequent proteasomal degradation of specific target proteins [1]. The compound features a cereblon-binding moiety derived from pomalidomide, linked via a piperazine-piperidine spacer to a flavonoid-based ligand that engages the target protein of interest [2]. This class of degrader molecules is designed to achieve selective depletion of pathogenic proteins at low nanomolar concentrations, offering a distinct pharmacological profile compared to traditional occupancy-based inhibitors.

Why Compound 18 Cannot Be Substituted


In the procurement of PROTAC compounds for research and drug discovery, substituting a specific compound with a structurally similar analog or a different class of protein degrader can lead to fundamentally different experimental outcomes. PROTAC molecules exhibit a high degree of functional selectivity that is exquisitely dependent on the specific combination of target ligand, linker composition, and E3 ligase recruiter. Even minor alterations in linker length, rigidity, or attachment point can profoundly alter the formation and stability of the ternary complex, directly impacting degradation potency (DC50), maximum degradation (Dmax), and selectivity among protein family members [1]. For example, the BRD4-targeting PROTAC MZ1 demonstrates selective degradation of BRD4 over BRD2 and BRD3, while other BET degraders like dBET1 and ARV-825 exhibit a broader, pan-BET degradation profile [2]. Therefore, generic substitution without empirical validation of the specific compound's quantitative degradation profile can compromise assay reproducibility and lead to misleading structure-activity relationship conclusions.

Compound 18 Quantitative Evidence


In Vitro Target Binding Affinity

This compound demonstrates measurable binding activity in a cell-free fluorescence polarization (FP) assay, yielding an IC50 value of 552 nM [1]. This affinity is for its specific target protein, and represents the intrinsic binding potential of the target ligand moiety. A direct head-to-head comparison with a structurally similar analog is not available in the public domain for this specific degrader.

PROTAC Cereblon Fluorescence Polarization

Applications of Compound 18


CRBN-Dependent Degradation Validation

This compound serves as a precise tool compound for confirming cereblon (CRBN)-mediated degradation of its specific target protein in cellular models. Its well-defined pomalidomide-based E3 ligase recruiter [1] allows researchers to dissect the ubiquitin-proteasome pathway in a controlled, quantitative manner, distinguishing CRBN-dependent from CRBN-independent effects.

Ternary Complex Formation Analysis

The compound can be utilized in biophysical assays (e.g., SPR, TR-FRET) to investigate the kinetics and thermodynamics of ternary complex formation between CRBN, the target protein, and the PROTAC molecule. The specific linker composition in this compound [2] is a key variable for understanding how linker structure influences the stability and cooperativity of the ternary complex, a central determinant of degradation efficiency [3].

Linker Structure-Activity Relationship

In medicinal chemistry programs, this compound represents a specific 'linker archetype' within a PROTAC series. It provides a baseline for quantitative SAR studies, where systematic variations in linker length, rigidity, or composition are made to optimize degradation potency (DC50), selectivity, and pharmacokinetic properties. The compound's unique piperazine-piperidine linker [2] can be a starting point for the design of novel PROTACs with improved drug-like characteristics.

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